molecular formula C21H23N5O3 B2743209 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2380186-95-6

3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2743209
CAS No.: 2380186-95-6
M. Wt: 393.447
InChI Key: BTGDREHLDNBBBE-UHFFFAOYSA-N
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Description

3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core linked to a piperidine ring through an oxoethyl bridge, and further substituted with an ethylpyrimidinyl group

Preparation Methods

The synthesis of 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the ethylpyrimidinyl group. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other groups.

    Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent.

    Industry: It may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, blocking substrate access, or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling cascades. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives, such as:

    3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one: This compound has a similar structure but includes a methyl group on the pyrimidine ring.

    3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile: This compound features a pyridine ring instead of a quinazolinone core.

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-15-11-22-21(23-12-15)29-16-7-9-25(10-8-16)19(27)13-26-14-24-18-6-4-3-5-17(18)20(26)28/h3-6,11-12,14,16H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGDREHLDNBBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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